6-Oxabicyclo[3.2.1]octan-1-ylmethanamine
Description
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine is a bicyclic organic compound featuring a fused oxabicyclo[3.2.1]octane core with a methanamine substituent at the 1-position. Its structure combines a seven-membered bicyclic system (comprising three-, two-, and one-membered rings) with an oxygen atom in the six-membered ring and an amine functional group. This compound has garnered interest in medicinal chemistry and materials science due to its rigid scaffold, which can enhance binding specificity in drug design .
Key properties include:
- Molecular Formula: C₈H₁₅NO (for the base structure) .
- Stereochemical Complexity: Substituent positions (e.g., 1-ylmethanamine) and ring conformation influence reactivity and interactions .
- Synthetic Accessibility: Synthesized via iodocyclization of endocyclic alkenes, albeit with moderate yields compared to simpler oxabicyclo analogs .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octan-1-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-8-3-1-2-7(4-8)10-6-8/h7H,1-6,9H2 |
InChI Key |
AHITXDDNDGJCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CO2)CN |
Origin of Product |
United States |
Preparation Methods
(3,5)-Oxonium-Ene Cyclization
The (3,5)-oxonium-ene reaction enables the stereoselective formation of the oxabicyclo[3.2.1]octane core. Saha and Saikia demonstrated that (−)-terpinen-4-ol reacts with aldehydes or epoxides in the presence of indium triflate (In(OTf)₃) to yield 6-oxabicyclo[3.2.1]octene derivatives. Key advantages include:
- High diastereoselectivity (>20:1 dr) due to chair-like transition states
- Broad substrate scope for aldehydes (aromatic, aliphatic)
- Mild conditions (room temperature, 12–24 hr)
Modifications to this method could introduce hydroxymethyl or halomethyl groups at the 1-position for subsequent amination.
Gold(I)-Catalyzed Domino Cyclization
A gold-catalyzed domino process reported by Fernández-Rodríguez et al. constructs the oxabicyclo[3.2.1]octane system through sequential cyclization and semi-pinacol rearrangements. Using cyclohexane-trans-1,4-diols with alkyne side chains and Au(PPh₃)NTf₂ catalyst, this method achieves:
- Simultaneous formation of 2 C–O and 1 C–C bonds
- Excellent diastereocontrol via substrate-directed stereochemistry
- Functional group tolerance for later amine installation
Epoxide Ring-Opening Strategies
Epoxide intermediates enable selective oxygen placement. For example, 6-oxabicyclo[3.2.1]oct-3-en-7-one can be reduced to the corresponding alcohol, followed by epoxidation and acid-catalyzed ring-opening to install the aminomethyl group.
Aminomethyl Group Introduction
Functionalization of the bicyclic core to introduce the methanamine moiety employs three primary strategies:
Mitsunobu Reaction
The Mitsunobu reaction installs amines via hydroxyl group substitution. EvitaChem's synthesis of exo-8-oxabicyclo[3.2.1]octan-3-amine hydrochloride illustrates this approach:
- Hydroxyl group activation using diethyl azodicarboxylate (DEAD) and triphenylphosphine
- Displacement with phthalimide nucleophile
- Deprotection with hydrazine to yield primary amine
Key Parameters
| Condition | Specification |
|---|---|
| Solvent | THF, 0°C to RT |
| Yield | 68–72% |
| Stereoretention | >98% |
Reductive Amination
Ketone intermediates (e.g., 6-oxabicyclo[3.2.1]octan-7-one) undergo reductive amination:
- Condensation with ammonium acetate
- Sodium cyanoborohydride reduction
- Hydrochloride salt formation
This method produces racemic mixtures unless chiral auxiliaries or asymmetric hydrogenation catalysts are employed.
Gabriel Synthesis
Primary amines are accessible via alkylation of phthalimide followed by hydrazinolysis:
- Bicyclic bromide + potassium phthalimide (18-crown-6, DMF)
- Hydrazine cleavage (EtOH, reflux)
- Acidic workup to isolate amine hydrochloride
Stereoselective Approaches
Enantioselective synthesis remains challenging due to the bicyclic system's rigidity. Notable advances include:
Chiral Pool Synthesis
Using (−)-terpinen-4-ol as a chiral starting material, the inherent stereochemistry directs subsequent cyclization steps, preserving enantiopurity.
Catalytic Asymmetric Induction
Rhodium-catalyzed [2+2+2] cycloadditions between enynes and carbonyls generate oxabicyclo[3.2.1]octanes with up to 92% ee when using (R)-BINAP ligands.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic alcohols (e.g., CAL-B, vinyl acetate) achieves >99% ee for single enantiomers, though this adds synthetic steps.
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems address exotherm management in cyclization steps. EvitaChem's process employs:
- Microreactors for In(OTf)₃-catalyzed reactions (residence time: 8 min)
- Inline IR monitoring for intermediate detection
- Crystallization-driven resolution to enhance enantiopurity
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological systems, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Compounds
*Yields depend on substituents and reaction conditions.
Stereochemical and Conformational Differences
- Epoxide Derivatives: Substituent stereochemistry (e.g., 1S,2S,5S vs. 1R,2S,5S in 6-oxabicyclo[3.1.0]hexane derivatives) significantly affects spatial interactions, as shown by 2D-NOESY spectroscopy. For example, stronger NOE correlations in the 1S,2S,5S isomer suggest tighter molecular packing .
- Crystal Packing : In 6-oxabicyclo[3.2.1]octane lactones and ethers, lactones exhibit closer interplanar spacing (3.66 Å vs. 3.71 Å in ethers) due to C=O dipole interactions, enhancing crystallinity .
Q & A
Q. What are the established synthetic routes for 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine and its derivatives?
A three-step synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one involves lactone ring opening with amines to form amides, followed by reduction with lithium aluminium hydride (LiAlH₄) to yield amino alcohols. This method is adaptable for racemic and optically active derivatives. Stereoselective reduction of intermediates, such as 6-methyl-6-azabicyclo[3.2.1]octan-3-one, can be achieved using chiral catalysts or enzymes to control enantiomeric purity .
Q. How can researchers purify and characterize 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride?
Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with gradient elution. Characterization employs NMR (¹H/¹³C) to confirm bicyclic structure and amine proton signals, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. Hydrochloride salts are identified via chloride ion titration or FT-IR spectroscopy .
Q. What analytical techniques are critical for confirming the bicyclic structure of this compound?
Key methods include:
- 2D-NMR (NOESY/ROESY) : Resolves spatial proximity of protons in the rigid bicyclic framework. For example, NOESY correlations between epoxide protons and adjacent groups confirm stereochemistry .
- X-ray crystallography : Provides unambiguous structural data, particularly for stereoisomers.
- HPLC-MS : Monitors purity and identifies degradation products during stability studies .
Advanced Research Questions
Q. How can stereochemical contradictions in bicyclic derivatives be resolved during synthesis?
Conflicting stereochemical outcomes (e.g., axial vs. equatorial substituents) may arise during ring-closing steps. Strategies include:
- Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific stereoisomers.
- Chiral auxiliaries : Temporarily introduce stereodirecting groups removed post-synthesis .
Q. What methodologies optimize functionalization of the bicyclic amine for diverse applications?
The amine group undergoes nucleophilic substitution (e.g., alkylation with alkyl halides) or acylation (e.g., with acyl chlorides). For oxidation-resistant derivatives, protection with Boc groups (di-tert-butyl dicarbonate) is recommended. Reductive amination with ketones/aldehydes and NaBH₃CN expands structural diversity. Reaction progress is monitored via TLC or in-situ FT-IR .
Q. How do structural modifications influence pharmacological activity in azabicyclic analogs?
Substituent placement on the bicyclic core impacts receptor binding. For example:
- Electron-withdrawing groups (e.g., halogens) enhance metabolic stability.
- Methyl groups at bridgehead positions increase lipophilicity, improving blood-brain barrier penetration.
- Oxabicyclo vs. azabicyclo systems : Oxygen atoms in the oxabicyclo framework may alter hydrogen-bonding interactions with biological targets. Comparative studies using molecular docking and in vitro assays (e.g., enzyme inhibition) are essential .
Q. What regulatory considerations apply to novel bicyclic amines during preclinical development?
Compounds on the Non-Domestic Substances List (NDSL), like 6-Oxabicyclo[3.2.1]oct-3-ene derivatives, require notification under New Substances Notification Regulations (Chemicals and Polymers). Environmental and health risk assessments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
